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Compound of Interest

Compound Name:

2-

(Trifluoromethylsulfonyl)chloroben

zene

CAS No.: 382-70-7

Cat. No.: B6352719

Get Quote

Executive Summary & Compound Identity
C7H4ClF3O2S primarily refers to the class of (Trifluoromethyl)benzenesulfonyl chlorides. While

three isomers exist (2-, 3-, and 4-), the 4-(Trifluoromethyl)benzenesulfonyl chloride (CAS 2991-

42-6) is the most prevalent in medicinal chemistry as a building block for introducing the

lipophilic, metabolically stable trifluoromethyl-sulfonamide motif.[2]

This guide provides a technical comparison of this reagent against its non-fluorinated

counterparts and alternative sulfonylating agents (e.g., fluorides, sulfinates), supported by

elemental analysis standards and experimental protocols.

Chemical Identity[2][3][4][5][6][7][8]
IUPAC Name: 4-(Trifluoromethyl)benzenesulfonyl chloride[2][3]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b6352719#bc-rfq
https://cymitquimica.com/cas/32333-53-2/
https://cymitquimica.com/cas/32333-53-2/
https://patents.google.com/patent/CN102336689A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6352719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C

H

ClF

O

S[2][4]

Molecular Weight: 244.62 g/mol

Physical State: White to off-white low-melting solid or liquid (isomer dependent).[2]

Key Functionality: Highly electrophilic sulfonyl chloride (

) activated by an electron-withdrawing trifluoromethyl (

) group.[2]

Elemental Analysis Data
For quality assurance in drug development, the elemental composition must meet strict

theoretical limits. Below is the standard data set for C7H4ClF3O2S.

Table 1: Theoretical vs. Acceptance Limits (Combustion
Analysis)
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Element Theoretical Mass %
Typical Acceptance
Range (+/- 0.4%)

Detection Method

Carbon (C) 34.37% 33.97% – 34.77% Combustion (CO2)

Hydrogen (H) 1.65% 1.25% – 2.05% Combustion (H2O)

Chlorine (Cl) 14.49% 14.09% – 14.89%
Titration / Ion

Chromatography

Fluorine (F) 23.30% 22.90% – 23.70%
Ion Selective

Electrode / IC

Sulfur (S) 13.11% 12.71% – 13.51% Combustion (SO2)

Oxygen (O) 13.08%
N/A (Calculated by

difference)
Pyrolysis (optional)

Note: High purity (>98%) samples should show negligible residue. The presence of hydrolyzed

product (Sulfonic acid, C

H

F

O

S) is the most common impurity, often indicated by elevated Oxygen and Hydrogen

values and decreased Chlorine content.

Comparative Performance Guide
This section objectively compares 4-(Trifluoromethyl)benzenesulfonyl chloride with key

alternatives used in sulfonamide synthesis.
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The "Hammett Effect" on Reactivity
The trifluoromethyl group (

) is strongly electron-withdrawing (

).[2] Compared to the unsubstituted Benzenesulfonyl Chloride, the C7H4ClF3O2S reagent is:

More Electrophilic: Reacts faster with weak nucleophiles (e.g., electron-deficient anilines).[2]

Less Stable: Hydrolyzes 2–3x faster in moist air.[2]

More Lipophilic: The resulting sulfonamide has a higher LogP, improving membrane

permeability in drug candidates.

Reagent Comparison Matrix[2]

Feature

Trifluoromethyl-

benzenesulfonyl

Chloride

(C7H4ClF3O2S)

Benzenesulfonyl

Chloride (Standard)

Sulfonyl Fluoride

Analog (SuFEx
Reagent)

Reactivity
High (Instant w/

amine)
Moderate

Latent (Requires

activation)

Hydrolytic Stability
Low (Moisture

sensitive)
Moderate

High (Stable in

water/plasma)

Selectivity
Low (Reacts with -OH,

-NH2)
Moderate

High (Specific to

amines/phenols)

Atom Economy
Moderate (HCl

byproduct)
Moderate High (HF byproduct)

Use Case
Rapid synthesis, weak

nucleophiles
General purpose

Chemical biology,

late-stage

functionalization

Decision Logic for Reagent Selection

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://cymitquimica.com/cas/32333-53-2/
https://cymitquimica.com/cas/32333-53-2/
https://cymitquimica.com/cas/32333-53-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6352719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical pathway for selecting the correct sulfonylating

agent based on substrate complexity and stability requirements.

Target: Sulfonamide Synthesis

Is the Amine Nucleophile Weak?
(e.g., Aniline-NO2)

Does Substrate have Sensitive Groups?
(-OH, -COOH)

No (Normal Nuc)

USE C7H4ClF3O2S
(Trifluoromethyl-benzenesulfonyl Cl)
Reason: Enhanced Electrophilicity

Yes (Weak Nuc)

USE Sulfonyl Fluoride (SuFEx)
Reason: Chemoselectivity required

Yes (Sensitive)

USE Benzenesulfonyl Chloride
Reason: Cost-effective, Standard reactivity

No

Click to download full resolution via product page

Figure 1: Decision matrix for selecting between Sulfonyl Chlorides and Fluorides based on

substrate properties.

Experimental Protocols
Standard Synthesis of Sulfonamides using
C7H4ClF3O2S
Objective: Synthesize a sulfonamide library member while mitigating hydrolysis.

Reagents:

Amine substrate (1.0 equiv)[2][5][6]

4-(Trifluoromethyl)benzenesulfonyl chloride (1.1 equiv)[2][7]
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Triethylamine (Et

N) or Pyridine (2.0 equiv)[2]

Dichloromethane (DCM), Anhydrous[2]

Protocol:

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the

amine (1.0 mmol) in anhydrous DCM (5 mL).

Base Addition: Add Et

N (2.0 mmol) and cool the mixture to 0°C using an ice bath.

Reagent Addition: Dissolve C7H4ClF3O2S (1.1 mmol) in minimal DCM (1 mL) and add

dropwise to the amine solution over 5 minutes.

Expert Insight: Adding the chloride neat can cause localized heating and hydrolysis.

Dilution is critical.[2]

Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (usually

30% EtOAc/Hexane).[2]

Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM (

mL). Wash organic layer with Brine, dry over Na

SO

, and concentrate.

Purification: Recrystallize from EtOH or perform flash chromatography.

Stability & Hydrolysis Check (Self-Validating System)
Before using an old bottle of C7H4ClF3O2S, perform this quick NMR check to ensure reagent

integrity.

Protocol:
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Dissolve ~10 mg of the reagent in CDCl

.

Acquire a

F NMR spectrum (no standard needed for qualitative check).[2]

Interpretation:

Product Signal:

ppm (Sulfonyl Chloride).[2]

Impurity Signal:

ppm (Sulfonic Acid - Hydrolysis Product).

Validation: If the Acid peak integral is >5% of the Chloride peak, purify via vacuum

distillation or use an excess of reagent (adjust stoichiometry).

Mechanistic Visualization
The following diagram details the reaction mechanism, highlighting the enhanced

electrophilicity driven by the CF

group.

Electronic Effect of CF3

Ar-SO2-Cl
(Electrophile)

Tetrahedral
Intermediate

+ Amine
(Fast due to CF3)

R-NH2
(Nucleophile)

Sulfonamide
(Ar-SO2-NH-R)- Cl-

HCl
(Byproduct)

Click to download full resolution via product page
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Figure 2: Nucleophilic substitution mechanism.[2] The CF3 group pulls electron density from

the Sulfur atom, lowering the LUMO energy and accelerating the attack by the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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